molecular formula C13H15NO B14509715 3,5,5-Trimethyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 62993-72-0

3,5,5-Trimethyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14509715
CAS No.: 62993-72-0
M. Wt: 201.26 g/mol
InChI Key: NBBUFWGLOIHVHY-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the pyrrol-2-one family. This compound is characterized by its unique structure, which includes a pyrrolidine ring with three methyl groups and a phenyl group attached. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the base-assisted cyclization of 3-cyanoketones. This method is advantageous as it uses readily available and inexpensive synthetic precursors . The reaction typically involves the following steps:

    Preparation of 3-cyanoketones: This is achieved through the reaction of appropriate aldehydes with malononitrile.

    Cyclization: The 3-cyanoketones undergo base-assisted cyclization to form the desired pyrrol-2-one compound.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that minimize reaction steps and use cost-effective reagents. One such method includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water, followed by triflic acid-mediated N-benzyl lactam N-deprotection .

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

3,5,5-Trimethyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,5-Trimethyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

62993-72-0

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3,5,5-trimethyl-4-phenyl-1H-pyrrol-2-one

InChI

InChI=1S/C13H15NO/c1-9-11(10-7-5-4-6-8-10)13(2,3)14-12(9)15/h4-8H,1-3H3,(H,14,15)

InChI Key

NBBUFWGLOIHVHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC1=O)(C)C)C2=CC=CC=C2

Origin of Product

United States

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